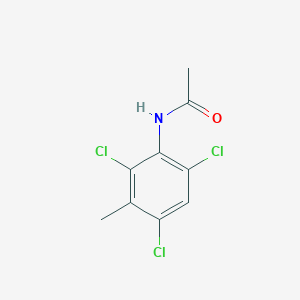![molecular formula C15H12N2O2 B13879370 methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzoate moiety attached to a pyrrolopyridine ring system, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
The synthesis of methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through various methods, including cyclization reactions involving pyridine and pyrrole derivatives.
Esterification: The benzoate moiety is introduced through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: The final step involves coupling the pyrrolopyridine core with the methyl benzoate through a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoate or pyrrolopyridine moieties are replaced with other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate: This compound is an intermediate for ABT 199, a potent and selective BCL-2 inhibitor used in cancer treatment.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound has similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-6-4-10(5-7-11)13-9-12-3-2-8-16-14(12)17-13/h2-9H,1H3,(H,16,17) |
Clave InChI |
XWAJRPAGNOLXQD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


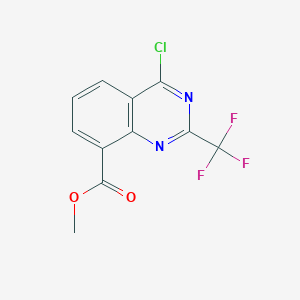
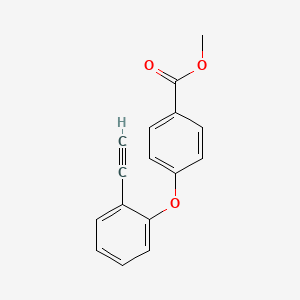
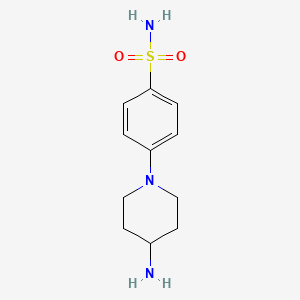
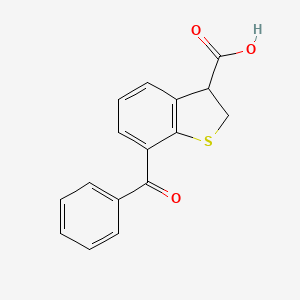

![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
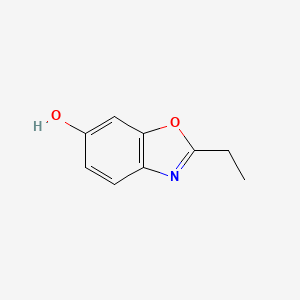
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

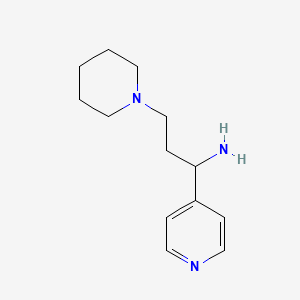
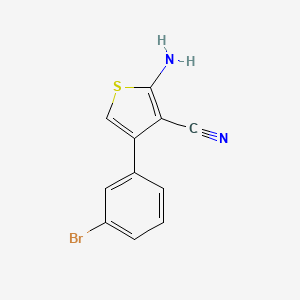
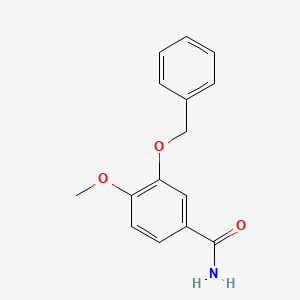
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
